Differential Kinase Binding Profile: Axl-Binding Methyl Analog vs. PDGFR-Targeting Des-Methyl Analog
Substitution of the aniline 2-position hydrogen with a methyl group fundamentally alters the kinase-target landscape. The 2-methyl derivative (target compound) exhibits only residual binding to the Axl tyrosine kinase (UFO) with an IC₅₀ greater than 10,000 nM [1]. In direct contrast, the des-methyl analog, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (PDGFR-IN-2), is a potent inhibitor of platelet-derived growth factor receptor (PDGFr) with an IC₅₀ of 0.20 µM . This represents a >50-fold shift in the primary kinase target profile attributable solely to the 2-methyl group.
| Evidence Dimension | Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM against Axl (UFO) kinase |
| Comparator Or Baseline | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (PDGFR-IN-2, CAS 190728-25-7): IC₅₀ = 0.20 µM (200 nM) against PDGFr |
| Quantified Difference | >50-fold difference in potency against distinct kinase targets; functional reversal of inhibition profile |
| Conditions | BindingDB fluorescence polarization displacement assay (pH 8.0) for Axl [1]; PDGFr tyrosine kinase inhibition assay for PDGFR-IN-2 |
Why This Matters
For researchers requiring an Axl-binding probe scaffold (rather than a PDGFR inhibitor), the 2-methyl compound is the only valid choice among these analogs; procurement of the des-methyl analog would yield the wrong target profile, wasting screening resources.
- [1] BindingDB. Entry BDBM153651 (US8999982). Affinity Data: IC₅₀ >1.00E+4 nM for Tyrosine-protein kinase receptor UFO (Human). Assay: Alexa Fluor 647-labeled tracer displacement. View Source
